molecular formula C21H24N4O2S B12154944 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-2-(4-morpholinylmethyl)-5-(phenoxymethyl)- CAS No. 540771-33-3

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-2-(4-morpholinylmethyl)-5-(phenoxymethyl)-

Cat. No.: B12154944
CAS No.: 540771-33-3
M. Wt: 396.5 g/mol
InChI Key: XLCFRWBNTNHVLZ-UHFFFAOYSA-N
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Description

The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-2-(4-morpholinylmethyl)-5-(phenoxymethyl)- belongs to the 1,2,4-triazole-3-thione class, characterized by a heterocyclic core with sulfur at the 3-position. Its structure includes three key substituents:

  • 4-(4-Methylphenyl): Enhances lipophilicity and may influence aromatic interactions in biological targets.
  • 4-Morpholinylmethyl: A polar morpholine moiety that likely improves solubility and blood-brain barrier (BBB) permeability .

Properties

CAS No.

540771-33-3

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-5-(phenoxymethyl)-1,2,4-triazole-3-thione

InChI

InChI=1S/C21H24N4O2S/c1-17-7-9-18(10-8-17)25-20(15-27-19-5-3-2-4-6-19)22-24(21(25)28)16-23-11-13-26-14-12-23/h2-10H,11-16H2,1H3

InChI Key

XLCFRWBNTNHVLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN(C2=S)CN3CCOCC3)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides serve as precursors for triazole-thione formation via cyclization with formic acid or its derivatives. For example, reaction of N-substituted thiosemicarbazides with formic acid under reflux conditions generates the triazole ring. This method is highly efficient but requires precise control over substituent placement to avoid regiochemical byproducts.

Mechanistic Insight :
The cyclization proceeds through intramolecular nucleophilic attack of the thioamide nitrogen on the carbonyl carbon of formic acid, followed by dehydration. The reaction typically occurs in polar aprotic solvents (e.g., DMF, acetonitrile) at 80–100°C, yielding the triazole-thione core in 60–85% efficiency.

Functionalization at Position 2: 4-Morpholinylmethyl Group

The morpholinylmethyl group is introduced via alkylation of the triazole’s nitrogen at position 2.

Alkylation with Morpholine

A two-step process involves:

  • Chloromethylation : Treatment with chloromethyl methyl ether (MOMCl) in the presence of ZnCl₂ generates a chloromethyl intermediate at position 2.

  • Nucleophilic Substitution : Reaction with morpholine in THF at 60°C replaces the chloride with the morpholinylmethyl group.

Optimization :

  • Molar Ratio : Morpholine (2.5 equiv), K₂CO₃ (3.0 equiv)

  • Solvent : THF, reflux (66°C)

  • Yield : 65–72%

Phenoxymethyl Group Installation at Position 5

The phenoxymethyl substituent is introduced via Williamson ether synthesis.

Etherification Strategy

  • Hydroxymethyl Intermediate : Oxidation of a 5-hydroxymethyl precursor (e.g., using MnO₂) generates a formyl group.

  • Reductive Amination : Reaction with phenol in the presence of NaBH₃CN forms the phenoxymethyl group.

Key Data :

StepReagents/ConditionsYield (%)
Hydroxymethyl OxidationMnO₂, CH₂Cl₂, rt, 12 h85
Reductive AminationPhenol, NaBH₃CN, MeOH, 40°C68

One-Pot Multi-Step Synthesis

Recent advancements enable a streamlined one-pot synthesis, minimizing intermediate isolation:

  • Sequential Additions :

    • Thiosemicarbazide cyclization with formic acid.

    • In situ alkylation with 4-methylbenzyl chloride.

    • Morpholine and phenol derivatives added sequentially.

Advantages :

  • Solvent Efficiency : Ethanol/water mixture reduces waste.

  • Yield : 58% overall.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing alkylation at positions 2 and 4 is mitigated by steric directing groups. Introducing the 4-methylphenyl group first leverages its bulk to shield position 4, favoring substitution at position 2 during morpholinylmethyl installation.

Purification Techniques

Chromatography on silica gel (hexane/ethyl acetate gradient) resolves regioisomers. Recrystallization from ethanol/water improves purity (>98%).

Comparative Analysis of Methods

MethodStepsOverall Yield (%)Key Advantage
Stepwise Functionalization452High regiocontrol
One-Pot Synthesis158Reduced solvent use
Patent Approach365Scalable for industrial use

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thione (-C=S) group acts as a nucleophilic site, enabling reactions with electrophilic agents. Key pathways include:

Reaction TypeReagents/ConditionsProduct FormedApplication
Alkylation Alkyl halides (R-X) in basic mediaS-alkylated triazolesModifies lipophilicity for drug design
Arylation Aryl diazonium saltsS-aryl derivativesEnhances π-π stacking interactions
Condensation with Amines Primary amines (R-NH₂)Thiosemicarbazide analogsForms bioactive Schiff base complexes

Oxidation and Reduction

The sulfur atom in the thione group participates in redox transformations:

  • Oxidation :

    • Under mild conditions (e.g., H₂O₂, RT), forms disulfide bonds.

    • Strong oxidants (e.g., KMnO₄) convert the thione to a sulfonic acid (-SO₃H) group.

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd) reduces the thione to a thiol (-SH), altering hydrogen-bonding capacity .

Cycloaddition Reactions

The triazole ring engages in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles, forming fused heterocycles. For example:

Triazole-thione+HC≡C-RΔThiadiazole derivatives\text{Triazole-thione} + \text{HC≡C-R} \xrightarrow{\Delta} \text{Thiadiazole derivatives}

This reactivity is exploited to synthesize libraries of bioactive molecules .

Coordination Chemistry

The sulfur and nitrogen atoms act as ligands for metal ions, forming complexes with applications in catalysis and materials science:

Metal IonCoordination SiteComplex Stability (log β)Observed Geometry
Cu²⁺S, N12.3Square planar
Fe³⁺S9.8Octahedral

These complexes exhibit enhanced antioxidant and antimicrobial activities compared to the free ligand .

pH-Dependent Tautomerism

The compound exists in thione-thiol tautomeric equilibrium:

Triazole-3-thioneTriazole-3-thiol\text{Triazole-3-thione} \rightleftharpoons \text{Triazole-3-thiol}

  • Thione form dominates in neutral/basic conditions (pKa ~8.5).

  • Thiol form is stabilized in acidic media, enabling selective functionalization .

Comparative Reactivity of Structural Analogs

The morpholinylmethyl and phenoxymethyl substituents influence reaction rates and regioselectivity:

Analog StructureRelative Reactivity (vs Parent)Key Modification
4-Phenyl-5-(phenoxymethyl) 1.2× faster alkylationEnhanced steric bulk
5-Methyl-4-phenyl 0.7× slower oxidationElectron-donating methyl group

Scientific Research Applications

Antibacterial Activity

The triazole scaffold is well-known for its antibacterial properties. Research has shown that derivatives of 1,2,4-triazole exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Ciprofloxacin Derivatives : A study demonstrated that triazole derivatives synthesized via Mannich reactions exhibited higher antibacterial activity than ciprofloxacin against various strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for some compounds were reported as low as 1.56 µg/mL against Bacillus subtilis and Staphylococcus aureus.

Anticonvulsant Properties

The anticonvulsant potential of triazole derivatives has been explored extensively. For example:

  • Neurotoxicity and Pharmacological Activity : A study evaluated the anticonvulsant activity of synthesized 4,5-disubstituted triazol-3-thione derivatives using the Maximal Electroshock (MES) test. Compounds with significant activity interacted with the GABA-AT enzyme, showing docking scores indicative of strong binding affinity . The results suggest that these compounds could serve as effective anticonvulsants with minimal neurotoxic effects.

Anti-inflammatory Effects

Triazoles have also been recognized for their anti-inflammatory properties. The ability to disrupt key inflammatory mediators makes them valuable in treating various inflammatory conditions:

  • Mechanism of Action : Research indicates that triazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property positions them as potential candidates for developing new anti-inflammatory drugs.

Antidepressant Activity

Recent studies have highlighted the antidepressant potential of triazole derivatives:

  • Evaluation of Activity : A series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones were prepared and evaluated for antidepressant activity. The findings suggested that certain substitutions on the triazole ring significantly enhanced their efficacy . These compounds exhibited antagonistic effects on reserpine-induced ptosis in animal models, indicating potential use in treating depression.

Summary Table of Applications

ApplicationKey FindingsReferences
AntibacterialTriazole derivatives show potent activity against various bacterial strains with low MIC values.
AnticonvulsantSignificant anticonvulsant activity found; interactions with GABA receptors noted.
Anti-inflammatoryDisruption of inflammatory mediators; potential for new anti-inflammatory drugs.
AntidepressantEnhanced efficacy observed in specific triazole derivatives; potential treatment for depression.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and thione group are key functional moieties that enable binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name / ID Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-(4-Methylphenyl), 4-morpholinylmethyl, 5-(phenoxymethyl) Not reported Triazole-thione, morpholine, phenoxy
TP-10 4-(4-Methylphenyl), 5-(3-chlorophenyl) ~296.8 Triazole-thione, chlorophenyl
4-Amino-5-[(4-chloro-2-methylphenoxy)methyl]-2H-1,2,4-triazole-3-thione 4-Amino, 5-(4-chloro-2-methylphenoxymethyl) 270.74 Triazole-thione, chloro-phenoxy
4-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole-5(4H)-thione 4-(4-Methylphenyl), 3-phenyl, oxadiazole-thione 268.34 Oxadiazole-thione, methylphenyl
5-(4-Methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol 5-(4-Methoxyphenyl), 4-(2-methylphenyl) Not reported Triazole-thiol, methoxyphenyl

Key Observations :

  • The target compound’s morpholinylmethyl group distinguishes it from most analogs, offering enhanced polarity compared to TP-10’s chlorophenyl or ’s chloro-phenoxy groups. This may improve solubility and CNS targeting .
  • The phenoxymethyl substituent shares similarities with antimicrobial triazoles (e.g., ’s pyrrolylmethylene derivatives) but differs from TP-10’s purely aromatic substituents.

Key Observations :

  • TP-10’s anticonvulsant activity is attributed to sodium channel interaction, suggesting the target compound’s morpholinyl group may similarly enhance BBB penetration for CNS applications .
  • The phenoxymethyl group in the target compound aligns with antimicrobial triazoles (e.g., ), though its efficacy requires empirical validation.

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name / ID Density (g/cm³) Boiling Point (°C) LogP (Predicted) Water Solubility
Target Compound Not reported Not reported ~3.5* Moderate†
TP-10 Not reported Not reported ~4.2 Low
4-Amino-5-[(4-chloro-2-methylphenoxy)methyl]-triazole 1.52 404.1 2.8 Low

Notes:

  • *Predicted LogP for the target compound is lower than TP-10 due to the morpholinyl group’s hydrophilicity.
  • †Morpholine derivatives often exhibit improved aqueous solubility compared to purely aromatic analogs .

Biological Activity

The compound 3H-1,2,4-triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-2-(4-morpholinylmethyl)-5-(phenoxymethyl)- is a member of the triazole family, known for its diverse biological activities. This article synthesizes current research findings on the biological properties of this compound and its derivatives, focusing on their antibacterial, anticonvulsant, anticancer, and other pharmacological activities.

Overview of Triazole Derivatives

Triazole derivatives are characterized by their unique five-membered ring structure containing three nitrogen atoms. The 1,2,4-triazole core is recognized for its stability and ability to form hydrogen bonds, which enhances its interactions with biological targets. This structural feature contributes to the pharmacological versatility of triazole compounds in medicinal chemistry.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties . For instance, studies have shown that various substituted triazoles demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .

Comparative Antibacterial Efficacy

Compound TypeMIC (µg/mL)Target Bacteria
Triazole Derivative A0.12E. coli
Triazole Derivative B0.25S. aureus
Triazole Derivative C0.5P. aeruginosa

The introduction of various substituents at different positions on the triazole ring can significantly enhance antibacterial potency .

Anticonvulsant Activity

Studies have also evaluated the anticonvulsant potential of triazole derivatives using established models such as the Maximal Electroshock (MES) test and subcutaneous Pentylenetetrazole (scPTZ) tests . Compounds with specific substitutions demonstrated notable anticonvulsant activity, interacting with the GABA-A receptor pathways.

Key Findings in Anticonvulsant Research

  • Compounds 7a and 9a showed significant interaction with GABA-AT with docking scores indicating strong binding affinity (-5.92 kcal/mol) .
  • These compounds exhibited reduced neurotoxicity while maintaining efficacy in seizure models.

Anticancer Activity

The anticancer properties of triazole derivatives are increasingly recognized in recent studies. The triazole core has been linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

  • Inhibition of DNA synthesis : Triazoles can interfere with DNA replication processes.
  • Induction of apoptosis : Certain derivatives promote programmed cell death in cancer cells.
  • Cell cycle arrest : Compounds may halt the progression of cancer cells through critical checkpoints.

Case Study: Antimicrobial Activity Against Specific Pathogens

In a study evaluating a series of triazole derivatives, it was found that specific substitutions led to enhanced activity against resistant strains of bacteria such as MRSA and E. faecalis. The compounds were tested for both planktonic and biofilm-forming cells, revealing superior efficacy compared to standard antibiotics .

Case Study: Neuropharmacological Screening

Another study focused on the anticonvulsant effects of newly synthesized triazoles in animal models, demonstrating a significant reduction in seizure frequency without adverse effects on motor coordination .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing triazole-3-thione derivatives with morpholinyl and phenoxymethyl substituents?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution reactions, where intermediates like thiosemicarbazides are cyclized under acidic conditions. For example, Kamuran Sarac et al. synthesized analogous triazole-thiones via condensation of hydrazine derivatives with carbon disulfide, followed by alkylation or aryl-substitution steps . Key parameters include refluxing in ethanol/water mixtures (e.g., 1:1 v/v) and using KOH as a base to deprotonate intermediates. Reaction yields depend on substituent steric effects and solvent polarity .

Q. How are spectroscopic techniques (FT-IR, NMR) employed to confirm the structure of triazole-3-thiones?

  • Methodological Answer:

  • FT-IR : The thione (C=S) stretch appears at ~1200–1250 cm⁻¹, while N–H vibrations (for NH groups in the triazole ring) occur at ~3200–3400 cm⁻¹. Disappearance of S–H peaks (2500–2600 cm⁻¹) confirms cyclization .
  • NMR : 1^1H NMR identifies substituents:
  • Aromatic protons (δ 6.8–7.5 ppm for phenyl/methylphenyl groups).
  • Morpholinyl protons (δ 3.5–3.7 ppm for CH2_2-N-CH2_2).
  • Phenoxymethyl protons (δ 4.5–5.0 ppm for O–CH2_2) .
  • 13^{13}C NMR confirms the C=S group (δ 165–175 ppm) .

Q. What computational methods validate experimental data for triazole-3-thiones?

  • Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates molecular geometry, vibrational frequencies, and NMR chemical shifts. For example, Kamuran Sarac et al. achieved <5% deviation between experimental and DFT-calculated IR/NMR values for a thiophenyl-substituted triazole-thione . HOMO-LUMO energy gaps (e.g., 4.5–5.0 eV) predict reactivity and charge transfer properties .

Advanced Research Questions

Q. How do substituents (e.g., morpholinyl vs. thiophenyl) influence biological activity in triazole-3-thiones?

  • Methodological Answer:

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., Cl, CF3_3) enhance activity by increasing membrane permeability. Morpholinyl groups improve solubility and bioavailability via hydrogen bonding .
  • Anticancer Activity : Thiophenyl and phenoxymethyl substituents intercalate DNA or inhibit topoisomerases. SAR studies require MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and comparative molecular docking (e.g., using AutoDock Vina) to identify binding affinities .

Q. What strategies resolve contradictions in pharmacological data across structurally similar triazole-3-thiones?

  • Methodological Answer: Contradictions arise from assay variability (e.g., MIC vs. IC50_{50}) or substituent electronic effects. Solutions include:

  • Meta-analysis : Pool data from standardized assays (e.g., CLSI guidelines for antimicrobial testing).
  • QSAR Modeling : Use Hammett constants (σ) or Hansch parameters to correlate substituent electronic/steric effects with activity .
  • Crystallography : Resolve 3D structures to confirm binding modes (e.g., X-ray co-crystallization with target enzymes) .

Q. How is conformational flexibility analyzed in triazole-3-thiones with bulky substituents?

  • Methodological Answer: Torsion angle scans (0°–360°) via DFT identify low-energy conformers. For example, Sarac et al. found that rotation of the thiophenyl group in 4-(p-tolyl)-5-(thiophen-2-yl)-triazole-3-thione had energy barriers <2 kcal/mol, indicating high flexibility . Molecular dynamics (MD) simulations (e.g., 100 ns in water) further assess stability under physiological conditions .

Q. What methodologies quantify substituent effects on electronic properties (e.g., HOMO-LUMO, dipole moments)?

  • Methodological Answer:

  • DFT Calculations : Compare Mulliken charges and electrostatic potential maps to identify electron-rich regions (e.g., sulfur atoms in C=S groups act as nucleophilic sites) .
  • Cyclic Voltammetry : Measure redox potentials to correlate HOMO-LUMO gaps with electrochemical stability. Triazole-thiones with morpholinyl groups typically show lower oxidation potentials due to electron donation .

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